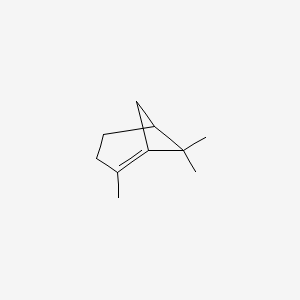
(-)-Pinene
Beschreibung
(-)-α-Pinene is a bicyclic monoterpene and one of the most abundant volatile organic compounds (VOCs) in nature. It is a key constituent of coniferous tree resins and essential oils from plants such as Pistacia lentiscus, Juniperus communis, and Citrus reticulata . Structurally, it consists of a fused bicyclic framework with a chiral center, giving rise to two enantiomers: (+)-α-pinene and (-)-α-pinene. The (-)-enantiomer is prevalent in many plant species and contributes to their ecological roles, including herbivore deterrence and antimicrobial activity . Industrially, it is used in fragrances, solvents, and as a precursor for synthetic compounds like camphor and terpineol .
Eigenschaften
Molekularformel |
C10H16 |
|---|---|
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
2,6,6-trimethylbicyclo[3.1.1]hept-1-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
NDUIFQPPDDOKRN-UHFFFAOYSA-N |
SMILES |
CC1=C2CC(C2(C)C)CC1 |
Kanonische SMILES |
CC1=C2CC(C2(C)C)CC1 |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
(-)-Pinene has a molecular formula of and exists in two isomeric forms: alpha-pinene and beta-pinene. The compound is characterized by its pleasant pine-like aroma, which contributes to its use in fragrance applications. The structure consists of a bicyclic framework that allows for various chemical reactions, making this compound a versatile building block in organic synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria, fungi, and viruses. Studies have shown its effectiveness against:
- Bacterial strains : In vitro tests demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Fungal infections : It has been shown to possess antifungal activity against common pathogens such as Candida species .
- Viruses : Preliminary studies suggest potential antiviral effects, although further research is necessary to confirm these findings .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It effectively reduces the production of pro-inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . These effects suggest potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound. In animal models of ischemia and stroke, this compound administration resulted in reduced cerebral edema and improved neurological function . Its ability to modulate neurotransmitter systems may offer avenues for developing treatments for neurodegenerative conditions like Alzheimer's disease .
Biofuels
This compound is being explored as a renewable biofuel alternative due to its favorable combustion properties. Research indicates that pinene dimers have heating values comparable to traditional jet fuels, making them viable candidates for sustainable energy solutions .
Fragrance and Flavoring Agents
The pleasant aroma of this compound makes it a popular ingredient in the fragrance industry. It is commonly used in perfumes and household cleaning products as an artificial fragrance component . Additionally, this compound serves as a flavoring agent in food products due to its natural scent profile.
Solvent Applications
Due to its solvent properties, this compound is utilized in the formulation of cleaning products and paint thinners. It serves as a natural alternative to synthetic solvents, aligning with the growing demand for eco-friendly products .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Rivas da Silva et al., 2012 | Antimicrobial | Demonstrated significant inhibition of bacterial growth by this compound against multiple strains. |
| Yang et al., 2013 | Neuroprotection | Showed that this compound reduced infarct size in rodent models following ischemic events. |
| Salehi et al., 2019 | Anti-inflammatory | Found that this compound effectively decreased levels of inflammatory cytokines in vitro. |
Vergleich Mit ähnlichen Verbindungen
Key Research Findings
- Anti-Inflammatory Superiority : (-)-α-Pinene outperforms β-pinene and limonene in suppressing pro-inflammatory cytokines (e.g., IL-4, IL-13) in cellular models .
- Insect Olfactory Coding : α- and β-pinene activate the same OSNs in Stomoxys calcitrans but with divergent response magnitudes, explaining species-specific attraction/repulsion behaviors .
- Industrial Applications: α-Pinene’s structural complexity makes it a preferred precursor for synthesizing high-value compounds like verbenone, a bark beetle pheromone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


